2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol
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Overview
Description
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is a chiral organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. The compound contains a fluorophenol moiety, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol typically involves multi-step organic reactions One common method starts with the fluorination of a phenol derivative to introduce the fluorine atom at the para position
For example, a possible synthetic route could involve:
Fluorination: Starting with 4-nitrophenol, fluorination can be achieved using a fluorinating agent like hydrogen fluoride or a fluorinating reagent such as Selectfluor.
Reduction: The nitro group can be reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium thiolate (NaSR) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-[(1R,2S)-1-amino-2-oxopropyl]-4-fluorophenol.
Reduction: Formation of 2-[(1R,2S)-1-alkyl-2-hydroxypropyl]-4-fluorophenol.
Substitution: Formation of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-substituted phenol.
Scientific Research Applications
Chemistry
In chemistry, 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol
- 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-bromophenol
- 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-iodophenol
Uniqueness
Compared to its analogs, 2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable molecule for various applications.
Biological Activity
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol, also known as 4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol, is a chiral organic compound with significant biological activity due to its unique structural features. This compound possesses a fluorine atom attached to a phenolic ring, along with an amino and hydroxyl group on a propyl chain. Its chirality is crucial for its interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula: C9H12FNO2
- Molecular Weight: 185.20 g/mol
- CAS Number: 1269983-05-2
The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The compound has been studied for its potential therapeutic applications, particularly in modulating enzyme activity and influencing protein interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound exhibits binding affinity to specific enzymes, which may lead to inhibition or modulation of their activity.
- Receptor Interaction: It may act as a ligand for certain receptors, influencing downstream signaling pathways.
Binding Affinity Studies
Studies have demonstrated that this compound can effectively bind to various targets. For instance, it has shown potential in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression regulation.
Case Studies
- In Vitro Studies on HDAC Inhibition:
- Cellular Testing:
Structural Activity Relationship (SAR)
The structural characteristics of this compound are pivotal in determining its biological activity. The presence of both the amino and hydroxyl groups enhances its interaction with biological targets, while the fluorine substitution affects its pharmacodynamics and pharmacokinetics.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | IUPAC Name | Molecular Formula | Unique Features |
---|---|---|---|
3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol | 3-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol | C9H12FNO | Different chiral configuration affecting activity |
3-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenol | 3-((1S,2R)-1-amino-2-hydroxypropyl)-5-fluorophenol | C9H12FNO | Variation in fluorine position affecting reactivity |
4-(1-Amino-3-hydroxypropyl)-2-fluorophenol | 4-(1-Amino-3-hydroxypropyl)-2-fluorophenol | C9H12FNO | Different functional group positioning influencing properties |
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
QKBGBCAUPWUFND-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)F)O)N)O |
Origin of Product |
United States |
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